molecular formula C27H35N3O3 B12696579 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- CAS No. 116966-97-3

8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)-

Cat. No.: B12696579
CAS No.: 116966-97-3
M. Wt: 449.6 g/mol
InChI Key: IHKDLQGMVIQDTN-UHFFFAOYSA-N
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Description

8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features an indole moiety, which is often found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the spirocyclic core, followed by the introduction of the indole and pyridine moieties. Common reagents and conditions include:

    Spirocyclic Core Formation: This step may involve cyclization reactions using catalysts such as Lewis acids.

    Indole Introduction: The indole ring can be introduced through Fischer indole synthesis or other indole-forming reactions.

    Pyridine Attachment: The pyridine moiety can be attached using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various functional groups, depending on the reagents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with indole moieties are often studied for their potential pharmacological activities. This compound may be investigated for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, similar compounds are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Azaspiro(4.5)decane-7,9-dione, 8-(4-(3,6-dihydro-4-(5-methoxy-1H-indol-3-yl)-1(2H)-pyridinyl)butyl)- involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with different ring systems.

    Indole Derivatives: Compounds with indole moieties, such as tryptamines or indole-3-carbinol.

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide or pyridoxine.

Uniqueness

The uniqueness of this compound lies in its combination of spirocyclic, indole, and pyridine structures. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

116966-97-3

Molecular Formula

C27H35N3O3

Molecular Weight

449.6 g/mol

IUPAC Name

8-[4-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C27H35N3O3/c1-33-21-6-7-24-22(16-21)23(19-28-24)20-8-14-29(15-9-20)12-4-5-13-30-25(31)17-27(18-26(30)32)10-2-3-11-27/h6-8,16,19,28H,2-5,9-15,17-18H2,1H3

InChI Key

IHKDLQGMVIQDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)CCCCN4C(=O)CC5(CCCC5)CC4=O

Origin of Product

United States

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